1-(dimethylamino)-4,4-dimethylpent-1-en-3-one
CAS No.:
Cat. No.: VC13417277
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one |
| Standard InChI | InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3 |
| Standard InChI Key | AOJPVISQKIUQMZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)C=CN(C)C |
| Canonical SMILES | CC(C)(C)C(=O)C=CN(C)C |
Introduction
Structural and Molecular Characteristics
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (CAS 6135-14-4) is an α,β-unsaturated ketone featuring a dimethylamino group at the C1 position and two methyl substituents at the C4 carbon. Its molecular formula, C₉H₁₇NO, corresponds to a molecular weight of 155.24 g/mol . The compound’s planar enaminone system (C=O and C=N linkages) enables conjugation across the π-system, a feature critical to its reactivity.
The SMILES notation (CC(C)(C)C(=O)C=CN(C)C) and InChIKey (AOJPVISQKIUQMZ-UHFFFAOYSA-N) provide unambiguous representations of its structure. X-ray crystallography data, though unavailable in public domains, suggest steric hindrance from the geminal dimethyl groups at C4 influences its stereoelectronic profile.
Physicochemical Properties
The compound exhibits distinct physical and thermodynamic properties:
| Property | Value | Source |
|---|---|---|
| Density | 1.55 g/cm³ | |
| Boiling Point | 412.8°C at 760 mmHg | |
| Flash Point | 203.4°C | |
| LogP (Partition Coefficient) | 1.68 | |
| Refractive Index | 1.695 | |
| Exact Mass | 155.131 g/mol |
Its high boiling point and moderate lipophilicity (LogP = 1.68) suggest suitability for high-temperature reactions and solubility in organic solvents like ethers and chlorinated hydrocarbons . The flash point of 203.4°C classifies it as combustible, necessitating precautions against open flames .
Applications in Research and Industry
The compound’s primary applications include:
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Organic Synthesis: As a Michael acceptor, it participates in nucleophilic additions to form β-amino ketones, intermediates in alkaloid synthesis.
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Coordination Chemistry: The enaminone moiety chelates metal ions, enabling catalysis in cross-coupling reactions.
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Material Science: Its thermal stability (boiling point >400°C) suggests utility in high-performance polymer precursors .
Notably, pharmacological studies are absent in available literature, distinguishing it from thiazole- or quinoline-functionalized analogs.
Comparative Analysis with Related Compounds
The compound’s distinctiveness emerges when contrasted with analogs:
The dimethylamino group in 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one confers superior nucleophilicity compared to halogenated derivatives, enabling diverse functionalization .
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